Cas no 85664-55-7 (2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine)

2-メチル-N-(2-メチルプロピリデン)-N-オキシド 2-プロパンアミンは、有機合成化学において有用な中間体として知られる化合物です。この物質は、反応性の高いN-オキシド基とイミン構造を併せ持つことが特徴で、特に複雑な分子骨格の構築や官能基変換に応用可能です。高い反応選択性を示すため、医薬品中間体や機能性材料の合成において優位性があります。また、適度な安定性を保ちつつ必要な反応点を提供するため、多段階合成プロセスでの利用に適しています。分子内に存在する立体障害効果により、特定の立体選択的反応を誘導できる点も注目されています。

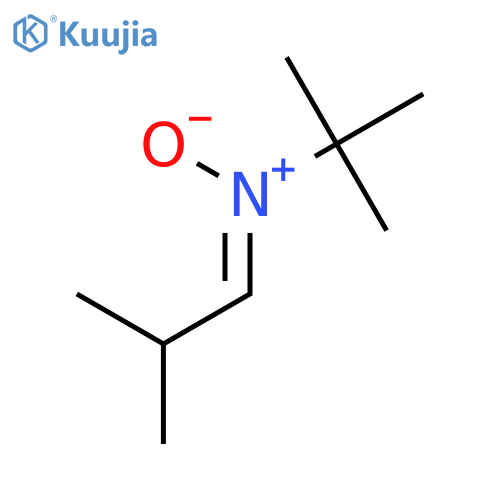

85664-55-7 structure

商品名:2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine

CAS番号:85664-55-7

MF:C8H17NO

メガワット:143.226682424545

CID:3266061

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine 化学的及び物理的性質

名前と識別子

-

- 2-PROPANAMINE, 2-METHYL-N-(2-METHYLPROPYLIDENE)-, N-OXIDE

- 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine

-

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M321950-10mg |

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine |

85664-55-7 | 10mg |

$1642.00 | 2023-05-17 | ||

| TRC | M321950-1mg |

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine |

85664-55-7 | 1mg |

$207.00 | 2023-05-17 |

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

85664-55-7 (2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量